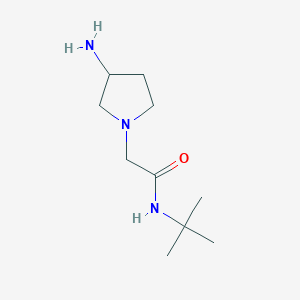

2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide

Beschreibung

Systematic IUPAC Nomenclature and Structural Formula

The compound 2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide derives its systematic name from the IUPAC rules for branched organic molecules. The parent structure is acetamide , with substituents on both the nitrogen atom and the acetyl group. The tert-butyl group (N-(1,1-dimethylethyl)) is attached to the amide nitrogen, while the 3-aminopyrrolidin-1-yl group is bonded to the methylene carbon of the acetyl moiety.

The structural formula is represented as:

$$ \text{CH}3\text{C(=O)N(H)C(CH}3\text{)}3\text{-CH}2\text{-N(C}3\text{H}6\text{N-3-NH}_2\text{)} $$

This corresponds to the SMILES notation O=C(NC(C)(C)C)CN1CC(N)CC1. The InChIKey MGQUKLBZFFHVLX-UHFFFAOYSA-N uniquely identifies the stereochemical and structural features.

CAS Registry Number and Molecular Descriptors

The compound is registered under CAS 1248558-11-3 . Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular formula | $$\text{C}{10}\text{H}{21}\text{N}_3\text{O}$$ |

| Molecular weight | 199.29 g/mol |

| Exact mass | 199.1685 g/mol |

| LogP (partition coefficient) | 0.34 |

| Hydrogen bond acceptors | 4 |

| Hydrogen bond donors | 1 |

| Rotatable bonds | 4 |

| Topological polar surface area (TPSA) | 64.6 Ų |

The molecular formula confirms a monoisotopic mass of 199.1685 g/mol , consistent with high-resolution mass spectrometry data.

Eigenschaften

IUPAC Name |

2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-10(2,3)12-9(14)7-13-5-4-8(11)6-13/h8H,4-7,11H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHJHMRKZPQBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemische Analyse

Biochemical Properties

2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide plays a significant role in biochemical reactions, primarily due to its ability to interact with enzymes and proteins. The compound’s pyrrolidine ring allows it to fit into the active sites of various enzymes, potentially inhibiting or modifying their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for amino acid synthesis and degradation. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site.

Cellular Effects

The effects of 2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter gene expression by binding to transcription factors or modifying epigenetic markers, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide exerts its effects through several mechanisms. One primary mechanism is the inhibition of specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Additionally, the compound may activate or inhibit signaling pathways by interacting with receptors or other signaling molecules, leading to changes in gene expression and cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of 2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, toxic or adverse effects may be observed, including cellular damage or organ toxicity. Threshold effects have been noted, where a specific dosage range produces optimal biological activity without adverse effects.

Metabolic Pathways

2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity within these pathways. For instance, it may inhibit enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites and overall metabolic balance.

Transport and Distribution

The transport and distribution of 2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide within cells and tissues are mediated by various transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can affect its biological activity, as its presence in different tissues or cellular compartments may influence its interactions with target biomolecules.

Subcellular Localization

The subcellular localization of 2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with enzymes, receptors, and other biomolecules, thereby modulating its biological effects.

Biologische Aktivität

2-(3-Aminopyrrolidin-1-yl)-N-tert-butylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its interactions, mechanisms, and effects on biological systems is crucial for assessing its therapeutic potential.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an amino group and a tert-butylacetamide moiety. This structure suggests possible interactions with various biological targets, including enzymes and receptors.

The biological activity of 2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide likely involves several mechanisms:

- Receptor Interactions : The compound may interact with neurotransmitter receptors, influencing signaling pathways.

- Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes, altering metabolic pathways.

- Cellular Effects : The compound's presence can affect cellular processes such as proliferation, apoptosis, and gene expression.

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

Case Studies

-

Antimicrobial Activity :

- A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations. This suggests potential as an antimicrobial agent.

-

Cytotoxicity in Cancer Research :

- In vitro studies demonstrated that 2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways.

-

Neuroprotective Effects :

- Research indicated that the compound protects neuronal cells from apoptosis induced by oxidative stress, possibly through the modulation of antioxidant pathways.

Research Findings

Recent findings highlight the compound's versatility in biological applications:

- Pharmacokinetics : Studies suggest favorable absorption and distribution characteristics, which enhance its potential as a therapeutic agent.

- Toxicology : Preliminary toxicological assessments indicate a relatively safe profile at therapeutic doses, although further studies are necessary to fully understand its safety margins.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide with structurally and functionally related compounds from the evidence, focusing on molecular features, synthesis, and commercial availability.

Structural and Functional Comparison

Table 1 summarizes key structural differences among selected acetamide derivatives.

*Calculated based on structural analysis.

Key Observations :

- N-tert-Butylacetamide (C₆H₁₃NO) is the simplest analog, lacking the pyrrolidine moiety. Its compact structure (115.17 g/mol) suggests higher volatility and lower steric hindrance compared to the target compound .

- Pyridine-containing analogs (e.g., C₁₅H₂₃INO₃) incorporate aromatic heterocycles, which may enhance π-π stacking interactions but reduce solubility in polar solvents .

Commercial Availability and Pricing

- Pyridine Derivatives : Compounds like tert-butyl 3-((3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (HB022) are commercially available at $400–$4,800 per gram, reflecting high demand for specialized heterocycles .

- N-tert-Butylacetamide: Not listed in commercial catalogs within the evidence, suggesting it may require custom synthesis.

Vorbereitungsmethoden

Synthesis of the 3-Aminopyrrolidine Moiety

The pyrrolidine ring bearing an amino group at the 3-position is commonly prepared using protected intermediates such as (3S)-3-aminopyrrolidine N1-BOC protected. This protection strategy allows selective functionalization of the nitrogen and prevents side reactions during subsequent steps. The N1-BOC (tert-butoxycarbonyl) group is typically removed after coupling to reveal the free amine for further modification.

- Method: Starting from commercially available (3S)-3-aminopyrrolidine N1-BOC protected, the compound undergoes deprotection under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield free 3-aminopyrrolidine.

- Advantages: High selectivity and yield; commercially available precursors simplify synthesis.

- Notes: The stereochemistry (3S) is critical for biological activity and is maintained throughout synthesis.

Formation of N-tert-butylacetamide Fragment

N-tert-butylacetamide is a key intermediate providing the tert-butyl amide moiety. It can be synthesized via the Ritter reaction or from tert-butyl acetate and acetaldehyde under catalytic conditions.

- Typical Synthesis:

- Ritter reaction catalyzed by bismuth triflate enables the formation of amides from tert-butyl acetate and acetaldehyde.

- Alternative methods involve direct amidation of tert-butylamine with acetic acid derivatives.

- Physical Properties: Melting point 96-98°C, boiling point 194°C, water soluble.

Coupling of 3-Aminopyrrolidine with N-tert-butylacetamide

The final step involves coupling the free 3-aminopyrrolidine with the N-tert-butylacetamide moiety to form 2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide.

- Typical Reaction Conditions:

- Activation of the acetamide fragment as an acid chloride or using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

- Reaction in anhydrous solvents like dichloromethane or DMF under inert atmosphere.

- Base such as triethylamine used to scavenge generated acid.

- Outcome: Formation of the amide bond linking the pyrrolidine nitrogen to the acetamide carbonyl, yielding the target compound.

- Optimization: Structure-based iterative synthesis and purification techniques enhance yield and purity.

Research Findings and Optimization

- Fragment-based drug design approaches have guided the optimization of related small molecules containing aminopyrrolidine and tert-butyl amide functionalities, improving binding affinity and pharmacokinetic properties.

- Iterative library synthesis and structure-based modifications have been used to enhance the stability and bioavailability of compounds with similar scaffolds.

- The use of protected aminopyrrolidine intermediates allows for regioselective functionalization and minimizes side reactions during coupling.

Summary Table of Preparation Steps

Q & A

Q. Basic Research Focus

- 1H/13C NMR : Analyze splitting patterns and coupling constants (e.g., pyrrolidine ring protons) to confirm stereochemistry. Compare with literature data for analogous pyrrolidine derivatives .

- Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers.

- Optical Rotation : Measure specific rotation and compare with reported values for stereoisomers.

What experimental designs are recommended to evaluate the hydrolytic stability of 2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide in aqueous media?

Q. Advanced Research Focus

- Stress Testing : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS to identify hydrolytic by-products (e.g., tert-butylamine or pyrrolidine fragments).

- Kinetic Analysis : Calculate half-life (t1/2) under each condition using first-order kinetics. Reference storage guidelines for related acetamides (e.g., storage below -20°C to prevent hydrolysis) .

How should researchers resolve contradictions in reported solubility data for 2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide across solvents?

Q. Advanced Research Focus

- Standardized Assays : Use the shake-flask method with saturated solutions in solvents (e.g., DMSO, ethanol, water). Quantify solubility via UV-Vis spectroscopy (calibration curve at λmax ~260 nm) or gravimetric analysis.

- Temperature Control : Conduct experiments at 25°C ± 0.5°C to minimize variability. Compare results with computational predictions (e.g., COSMO-RS solvation models).

What strategies mitigate racemization during the synthesis of stereoisomeric derivatives of 2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide?

Q. Advanced Research Focus

- Low-Temperature Reactions : Perform coupling steps at 0–4°C to suppress epimerization.

- Chiral Auxiliaries : Use (R)- or (S)-configured protecting groups (e.g., Boc derivatives) to stabilize stereocenters .

- Enantioselective Catalysis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) for asymmetric synthesis of intermediates.

How can the environmental impact of 2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide be assessed in laboratory settings?

Q. Basic Research Focus

- Ecotoxicity Screening : Follow OECD guidelines for acute toxicity assays (e.g., Daphnia magna immobilization test).

- Waste Management : Neutralize acidic/basic waste streams before disposal. Partner with licensed facilities for incineration or chemical degradation, as recommended for structurally related amides .

What analytical techniques are critical for quantifying trace impurities in 2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide batches?

Q. Basic Research Focus

- HPLC-PDA : Use C18 columns (e.g., Agilent Zorbax) with acetonitrile/water gradients. Detect impurities at 210 nm and validate against USP/ICH thresholds (<0.1%).

- LC-MS/MS : Identify low-abundance by-products (e.g., dimerized or oxidized species) via high-resolution mass spectrometry .

What computational methods support the rational design of 2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide derivatives with enhanced bioactivity?

Q. Advanced Research Focus

- Molecular Docking : Screen derivatives against target proteins (e.g., GPCRs) using AutoDock Vina. Prioritize compounds with strong binding affinity (ΔG < -8 kcal/mol).

- QSAR Modeling : Corrogate substituent effects (e.g., tert-butyl vs. cyclopropyl groups) on logP and IC50 values.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.